molecular formula C19H21FN2O5S B2450296 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954714-01-3

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2450296
CAS RN: 954714-01-3
M. Wt: 408.44
InChI Key: IIJRQXXUSIJQCM-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and sulfonamide groups, as well as the fluorophenyl and dimethoxybenzene moieties, would significantly influence its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carbonyl group in the pyrrolidinone ring and the nitrogen in the sulfonamide group could potentially act as nucleophiles or electrophiles, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Corrosion Inhibition

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide and related compounds have been investigated for their potential in corrosion inhibition. Research on piperidine derivatives, which share structural similarities, has shown that these compounds can inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to evaluate their adsorption and inhibition properties, with findings suggesting that the adsorption behaviors on iron surfaces can be significant for corrosion protection (Kaya et al., 2016).

COX-2 Inhibition

The compound has been explored for its ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study on related 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which might possess similar pharmacophoric features, demonstrated that the introduction of a fluorine atom at strategic positions could enhance COX-2 selectivity and potency. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, indicating potential therapeutic applications in conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Structural Characterization and Interaction Studies

The structural and interaction characteristics of this compound and its derivatives have been subjects of computational and experimental studies. For example, a new sulfonamide molecule was synthesized, and its structure was characterized using various spectroscopic tools and single-crystal X-ray diffraction (XRD). Computational studies, including density functional theory (DFT) calculations, were performed to understand its electronic properties and interactions at the molecular level (Murthy et al., 2018).

N-Demethylation Catalysis

Research has also explored the use of related N-fluorobenzenesulfonimide compounds in catalytic reactions, such as the unprecedented N-demethylation of N-methyl amides. These reactions, facilitated by copper catalysts and N-fluorobenzenesulfonimide as an oxidant, highlight the potential of such compounds in synthetic organic chemistry, particularly in transformations relevant to pharmaceutical synthesis (Yi et al., 2020).

HIF-1 Pathway Inhibition in Cancer Therapy

Some derivatives have shown potential in inhibiting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator in tumor growth and survival under hypoxic conditions. Structural modifications on the benzenesulfonamide scaffold, such as the introduction of 2,2-dimethyl-2H-chromene groups, have led to compounds with significant anti-cancer activity in preclinical models, underscoring their therapeutic potential in oncology (Mun et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and induces changes in its activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect the biochemical pathways involving Carbonic Anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in respiratory and renal regulation of blood pH . Any alteration in its activity could potentially disrupt these pathways, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence processes related to acid-base balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRQXXUSIJQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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